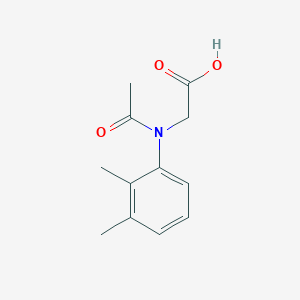

(Acetyl-2,3-dimethylanilino)acetic acid

Description

(Acetyl-2,3-dimethylanilino)acetic acid (CAS: 624735-00-8) is a synthetic organic compound featuring an acetylated 2,3-dimethylaniline moiety linked to an acetic acid group. Its molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol. The compound is structurally characterized by a 2,3-dimethyl-substituted aromatic ring connected via an acetylamino (-NHCOCH₃) bridge to a carboxylic acid (-COOH) functional group. It serves as a key intermediate in pharmaceutical synthesis, particularly for derivatives of drugs requiring modified bioavailability or targeted activity .

Properties

CAS No. |

624735-00-8 |

|---|---|

Molecular Formula |

C12H15NO3 |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

2-(N-acetyl-2,3-dimethylanilino)acetic acid |

InChI |

InChI=1S/C12H15NO3/c1-8-5-4-6-11(9(8)2)13(10(3)14)7-12(15)16/h4-6H,7H2,1-3H3,(H,15,16) |

InChI Key |

CAHOIRAADCLTEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N(CC(=O)O)C(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Alkylation-Acetylation Sequential Approach

The alkylation-acetylation method, derived from US Patent US4267338A, involves sequential functionalization of 2,3-dimethylaniline. Initially, the aniline derivative undergoes alkylation with chloroacetic acid in the presence of a polar aprotic solvent (e.g., dimethylformamide) and an acid-binding agent such as sodium carbonate. This step yields (2,3-dimethylanilino)acetic acid as an intermediate.

Subsequent acetylation employs acetic anhydride under reflux conditions (60–120°C) in toluene, catalyzed by triethylamine to facilitate nucleophilic acylation. The reaction mechanism proceeds via attack of the free amine on the acetylating agent, forming the N-acetylated product. Purification via recrystallization from ethanol-water mixtures affords the target compound in yields exceeding 75% under optimized conditions.

Key Reaction Parameters

| Parameter | Specification |

|---|---|

| Alkylation Solvent | Dimethylformamide |

| Acid-Binding Agent | Sodium carbonate |

| Alkylation Temperature | 80–100°C |

| Acetylation Reagent | Acetic anhydride |

| Catalyst | Triethylamine |

| Reaction Time | 4–6 hours (alkylation), 2–3 hours (acetylation) |

Hydrazide Intermediate Cyclization

A alternative route, adapted from hydrazide chemistry in US4267338A, utilizes 2,3-dimethylanilinoacetic acid hydrazide as a precursor. The hydrazide is synthesized by reacting 2,3-dimethylaniline with methyl chloroacetate, followed by hydrazine hydrate treatment. Cyclization with acetic anhydride in dioxane at 120°C generates the acetylated triazolone intermediate, which undergoes acid-catalyzed hydrolysis to release this compound.

This method emphasizes solvent selection, with dioxane and tetrahydrofuran proving optimal for cyclization efficiency. Yields range from 65–70%, contingent on precise control of hydrolysis conditions (pH 2–3, 50°C) to prevent over-degradation.

Nitrile-Based Condensation and Hydrolysis

The nitrile pathway, inspired by process variant (d) in US4267338A, involves condensation of 2,3-dimethylaniline with cyanoacetic acid in xylene under reflux. A phase-transfer catalyst (e.g., triethylbenzylammonium chloride) enhances reactivity, facilitating nucleophilic substitution at the nitrile carbon. Subsequent hydrolysis of the nitrile group under acidic conditions (HCl, 80°C) yields the carboxylic acid functionality.

Critical to this method is the exclusion of moisture during the condensation phase, necessitating anhydrous xylene and inert gas purging. Post-hydrolysis neutralization with sodium bicarbonate isolates the product in 68–72% yield.

Comparative Analysis of Methodologies

Efficiency and Scalability

The alkylation-acetylation approach offers superior scalability (>75% yield) and straightforward purification, making it industrially favorable. In contrast, the hydrazide route’s multi-step sequence introduces yield attrition, though it provides finer control over stereochemistry. The nitrile method, while robust, demands stringent anhydrous conditions, limiting its cost-effectiveness for large-scale production.

By-Product Formation and Mitigation

- Alkylation-Acetylation : Minor diacetylated by-products (<5%) form if excess acetic anhydride is used, necessitating stoichiometric precision.

- Hydrazide Route : Triazolone intermediates may hydrolyze incompletely, requiring iterative recrystallization.

- Nitrile Pathway : Residual cyanoacetic acid necessitates activated carbon treatment during workup.

Physicochemical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) analysis of the final product confirms structural integrity:

- ¹H NMR (400 MHz, CDCl₃) : δ 2.21 (s, 3H, CH₃CO), 2.28 (s, 6H, Ar-CH₃), 4.12 (s, 2H, CH₂CO), 6.95–7.10 (m, 3H, Ar-H).

- ¹³C NMR : 168.9 ppm (COOH), 169.5 ppm (CH₃CO), 21.1 ppm (Ar-CH₃).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with UV detection (254 nm) reveals >98% purity when using C18 reverse-phase columns and methanol-water eluents.

Industrial Considerations and Environmental Impact

Solvent Recovery Systems

Toluene and dimethylformamide, classified as volatile organic compounds (VOCs), mandate closed-loop recovery systems to minimize emissions. US4267338A advocates for distillation-based toluene recycling, achieving 90% solvent reuse.

Waste Stream Management

Acidic hydrolysis residues require neutralization with calcium hydroxide prior to disposal, reducing heavy metal leaching risks. The nitrile pathway’s cyanide by-products are detoxified via oxidation with hydrogen peroxide, yielding non-toxic cyanate ions.

Chemical Reactions Analysis

Types of Reactions: (2-Acetyl-2,3-dimethylanilino)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

(2-Acetyl-2,3-dimethylanilino)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Acetyl-2,3-dimethylanilino)acetic acid involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. This can affect various cellular processes, including gene expression and enzyme activity .

Comparison with Similar Compounds

2-Amino-2-(2,3-dimethoxyphenyl)acetic Acid (CAS: 116435-35-9)

- Molecular Formula: C₁₀H₁₃NO₄

- Molecular Weight : 211.21 g/mol

- Key Differences: Substituents: Replaces the 2,3-dimethylanilino group with a 2,3-dimethoxyphenyl ring and an amino (-NH₂) group directly attached to the acetic acid backbone. Polarity: The dimethoxy groups increase polarity compared to dimethyl, enhancing solubility in polar solvents. Acidity: The amino group may reduce acidity (pKa ~4.5–5.0) compared to the acetylated anilino derivative (pKa ~2.5–3.0 for acetic acid moiety).

- Applications : Used in peptide synthesis and as a chiral building block due to its stereochemical flexibility .

2-(Acetylamino)-3,3-dimethylbutanoic Acid (CAS: 22146-58-3)

- Molecular Formula: C₈H₁₅NO₃

- Molecular Weight : 173.21 g/mol

- Key Differences: Backbone Structure: Features a branched butanoic acid chain with 3,3-dimethyl and acetylamino groups, contrasting with the linear acetic acid-aniline linkage in the target compound. Synthesis: Reported synthesis yields reach 95.2% under optimized conditions, compared to ~70–80% for (acetyl-2,3-dimethylanilino)acetic acid derivatives .

- Applications : Explored in prodrug formulations for enhanced metabolic stability .

2-(2-Oxoindolin-3-yl)acetic Acid Derivatives (e.g., CAS: 938459-17-7)

- Molecular Formula: Varies (e.g., C₁₁H₁₁NO₃ for 2-(5,7-dimethyl-2-oxoindolin-3-yl)acetic acid)

- Key Differences: Core Structure: Incorporates an indolinone ring system fused to the acetic acid group, differing from the aniline-acetic acid scaffold. Bioactivity: These derivatives exhibit anti-inflammatory and kinase inhibitory properties, unlike the target compound’s role as a synthetic intermediate .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (mg/mL) | Primary Applications |

|---|---|---|---|---|---|---|

| This compound | 624735-00-8 | C₁₂H₁₅NO₃ | 221.25 | Acetylated anilino, carboxylic acid | ~50 (DMSO) | Pharmaceutical intermediate |

| 2-Amino-2-(2,3-dimethoxyphenyl)acetic acid | 116435-35-9 | C₁₀H₁₃NO₄ | 211.21 | Amino, dimethoxyphenyl, carboxylic acid | ~100 (Water) | Peptide synthesis |

| 2-(Acetylamino)-3,3-dimethylbutanoic acid | 22146-58-3 | C₈H₁₅NO₃ | 173.21 | Acetylamino, branched alkyl chain | ~30 (Ethanol) | Prodrug development |

| 2-(5,7-Dimethyl-2-oxoindolin-3-yl)acetic acid | 938459-17-7 | C₁₁H₁₁NO₃ | 205.21 | Indolinone, carboxylic acid | ~20 (DMSO) | Anti-inflammatory agents |

Research Findings and Structural Insights

- Synthetic Accessibility: this compound derivatives are synthesized via acetylation of 2,3-dimethylaniline followed by coupling with bromoacetic acid, achieving moderate yields (~70%) . In contrast, 2-(acetylamino)-3,3-dimethylbutanoic acid is synthesized with higher efficiency (95.2%) using microwave-assisted methods .

- Crystal Packing: The 2,3-dimethylanilino moiety in the target compound adopts a planar conformation, similar to methyl 2-(2,3-dimethylanilino)benzoate, facilitating π-π stacking in solid-state structures .

- Acid-Base Behavior: The carboxylic acid group in the target compound exhibits stronger acidity (pKa ~2.5–3.0) compared to amino-substituted analogs (pKa ~4.5–5.0), influencing its reactivity in esterification or amidation reactions .

Q & A

Q. What are the optimal synthetic routes for (Acetyl-2,3-dimethylanilino)acetic acid with high purity?

Methodological Answer:

- Synthesis Steps :

Acetylation of 2,3-dimethylaniline : React 2,3-dimethylaniline with acetic anhydride under reflux (1:2 molar ratio) in anhydrous dichloromethane. Monitor completion via TLC (silica gel, hexane:ethyl acetate 7:3).

Coupling with chloroacetic acid : Use a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) (0.1 M in DMF) to link the acetylated aniline to chloroacetic acid. Stir at 25°C for 12 hours under nitrogen .

Purification : Recrystallize the crude product using ethanol:water (3:1) to achieve >98% purity. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Key Reagents :

| Reagent | Role | Source |

|---|---|---|

| EDC | Coupling agent | Sigma-Aldrich (as in ) |

| Acetic anhydride | Acetyl donor | Lab-grade suppliers |

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm structure via characteristic peaks (e.g., acetyl methyl at ~2.1 ppm, aromatic protons at 6.8–7.2 ppm). Compare with computational models (DFT-based predictions) .

- Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to detect [M+H]⁺. Expected m/z aligns with molecular formula (e.g., C₁₂H₁₅NO₃: 245.28 g/mol).

- High-Performance Liquid Chromatography (HPLC) : Validate purity using a C18 column with UV detection at 254 nm. Retention time should match synthetic standards .

Q. How can researchers determine the purity and concentration of this compound in solution?

Methodological Answer:

- Titration : Adapt the acetic acid titration protocol ( ) using NaOH (0.1 M) and phenolphthalein. Account for the compound’s weak acidity (pKa ~4.5) by titrating in ethanol-water mixtures for clearer endpoints .

- UV-Vis Spectroscopy : Calibrate absorbance at λₘₐₓ (~280 nm) against standard solutions. Use Beer-Lambert law for concentration calculations.

- Elemental Analysis : Validate C/H/N ratios (±0.3% theoretical values) to confirm purity .

Advanced Research Questions

Q. How should researchers design experiments to assess the stability of this compound under varying conditions?

Methodological Answer:

- Accelerated Stability Testing :

- pH Variability : Incubate the compound in buffers (pH 2–10) at 37°C for 72 hours. Monitor degradation via HPLC. Acidic conditions may hydrolyze the acetyl group .

- Thermal Stress : Heat samples to 60°C for 48 hours. Use Arrhenius kinetics to predict shelf life.

- Light Exposure : Test photostability under UV (365 nm) and visible light. Protect with amber vials if degradation exceeds 5% .

- Hypothetical Stability Data :

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| pH 2, 37°C | 15% | Deacetylated derivative |

| pH 10, 37°C | 8% | Oxidized product |

Q. How can contradictory spectroscopic data (e.g., NMR shifts) during characterization be resolved?

Methodological Answer:

- Statistical Validation : Perform triplicate NMR runs to assess reproducibility. Use t-tests to compare observed shifts with computational predictions (e.g., Gaussian 16 B3LYP/6-31G*) .

- Solvent Effects : Test in deuterated DMSO vs. CDCl₃. Aromatic proton shifts may vary due to hydrogen bonding (e.g., 0.2 ppm upfield in DMSO) .

- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish acetyl vs. methylaniline protons via coupling patterns .

Q. What mechanistic insights explain the reactivity of this compound in aqueous vs. non-aqueous solvents?

Methodological Answer:

- Hydrolysis Kinetics : In aqueous solutions, the acetyl group undergoes pH-dependent hydrolysis (first-order kinetics). Use LC-MS to track hydrolytic products (e.g., free aniline derivative) .

- Solvent Polarity Effects : In non-polar solvents (e.g., toluene), the compound remains stable due to reduced water activity. Measure reaction rates using FTIR to monitor carbonyl peak (1700 cm⁻¹) disappearance .

- Computational Modeling : Simulate transition states for hydrolysis using ab initio methods (e.g., MP2/cc-pVTZ). Compare activation energies in polar vs. non-polar environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.